![molecular formula C14H14ClFN4 B6445404 5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine CAS No. 2549066-33-1](/img/structure/B6445404.png)
5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine
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Overview
Description
The compound “5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and two amine groups attached to it. The presence of chloro and fluoro substituents indicates that this compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the chloro, fluoro, and methyl groups, and finally the attachment of the azetidine ring. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and azetidine rings would give the molecule a certain degree of rigidity, while the chloro, fluoro, and methyl substituents could influence its shape and electronic distribution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amine groups could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine groups and the halogen substituents could affect its solubility, boiling point, and melting point. The aromatic pyridine ring could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This reaction is widely applied in synthetic chemistry due to its mild conditions and functional group tolerance . For our compound, the boron reagent plays a crucial role in SM coupling. Researchers have developed various classes of boron reagents tailored for specific coupling conditions, allowing the construction of complex molecules.
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of the pyridine ring and amine groups suggest that it might interact with biological systems through hydrogen bonding or ionic interactions .
Future Directions
properties
IUPAC Name |
5-chloro-3-fluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4/c1-19(14-12(16)6-10(15)7-18-14)11-8-20(9-11)13-4-2-3-5-17-13/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZLZWMIUGWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=C(C=C(C=N3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridin-2-amine |
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